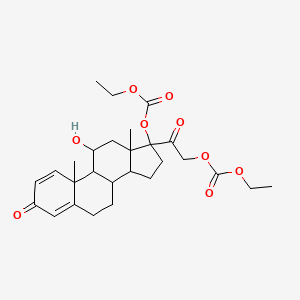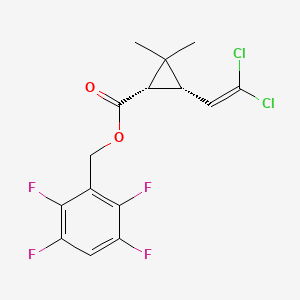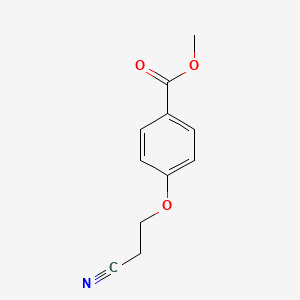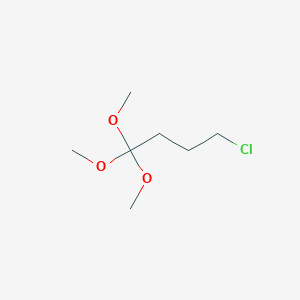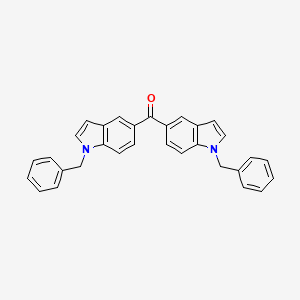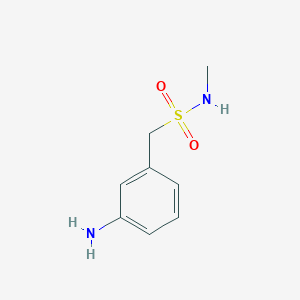![molecular formula C9H16BrNO2 B13851127 (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopine Methobromide, also known as (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a derivative of the tropane alkaloid family. This compound has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Scopine Methobromide involves the transesterification of methyl-di(2-thienyl)glycolate with scopine in a strongly basic environment. The reaction is typically carried out in an organic solvent such as toluene, xylene, or heptane, or preferably in a melt. Strong bases like metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide are used .
Industrial Production Methods: Industrial production of Scopine Methobromide follows similar synthetic routes but emphasizes high yield and purity. The process involves the coupling of scopine or Scopine Methobromide with di(2-thienyl)glycolate, followed by quaternization using methyl bromide .
Chemical Reactions Analysis
Types of Reactions: Scopine Methobromide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Scopine Methobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on neurotransmission and receptor binding.
Medicine: Investigated for its sedative, antispasmodic, and analgesic properties.
Industry: Used in the development of pharmaceuticals and as a biochemical reagent .
Mechanism of Action
The precise mechanism of action of Scopine Methobromide remains partially elusive. it is postulated that this compound operates by binding to the gamma-aminobutyric acid (GABA) receptor, a key player in the regulation of the nervous system. Through this binding process, Scopine Methobromide is believed to enhance the levels of GABA in the brain, potentially accounting for its sedative and anxiolytic effects .
Comparison with Similar Compounds
Methscopolamine Bromide: A muscarinic antagonist used to treat peptic ulcers, nausea, vomiting, and motion sickness.
Tiotropium Bromide: A long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease.
Uniqueness of Scopine Methobromide: Scopine Methobromide is unique due to its specific binding to the GABA receptor, which distinguishes it from other similar compounds that primarily act on muscarinic receptors. This unique mechanism of action makes it a promising candidate for further research in the development of therapeutic interventions targeting the GABAergic system .
Properties
Molecular Formula |
C9H16BrNO2 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
InChI Key |
IKDFZBCJDLZSNH-QGKDKGSHSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
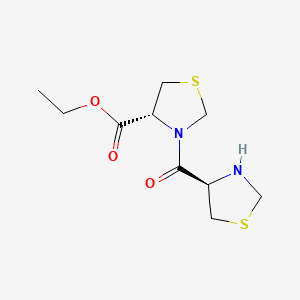
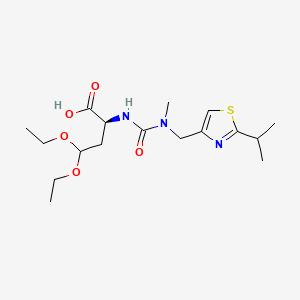
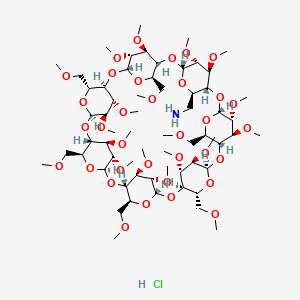
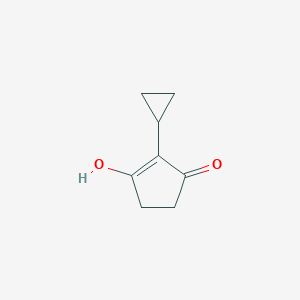
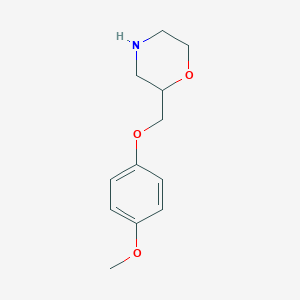
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
